Cyclododecyl methanesulfinate
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Overview
Description
Cyclododecyl methanesulfinate is an organosulfur compound with the chemical formula C13H26O2S It is an ester of methanesulfinic acid and cyclododecanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecyl methanesulfinate can be synthesized through the esterification of methanesulfinic acid with cyclododecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and sulfinic acid.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Cyclododecanol and methanesulfinic acid.
Substitution: Various substituted cyclododecyl derivatives.
Scientific Research Applications
Cyclododecyl methanesulfinate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclododecyl methanesulfinate involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfinic acid, cyclododecyl ester: Similar in structure but may have different reactivity and applications.
Methanesulfonic acid esters: Share the sulfonate functional group but differ in the alkyl chain length and properties
Uniqueness
Cyclododecyl methanesulfinate is unique due to its specific combination of a large cyclododecyl ring and a sulfinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
135802-74-3 |
---|---|
Molecular Formula |
C13H26O2S |
Molecular Weight |
246.41 g/mol |
IUPAC Name |
cyclododecyl methanesulfinate |
InChI |
InChI=1S/C13H26O2S/c1-16(14)15-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2,1H3 |
InChI Key |
OLSVORSAGFZYRY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)OC1CCCCCCCCCCC1 |
Origin of Product |
United States |
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